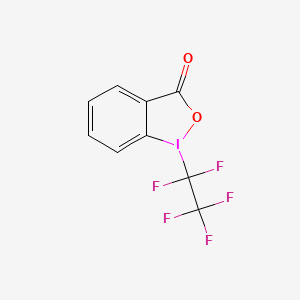

1-(1,1,2,2,2-Pentafluoroethyl)-1lambda3,2-benziodoxol-3-one

Description

1-(1,1,2,2,2-Pentafluoroethyl)-1λ³,2-benziodoxol-3-one is a hypervalent iodine compound characterized by a benziodoxolone core substituted with a pentafluoroethyl group. Hypervalent iodine reagents, such as benziodoxolones, are widely utilized in organic synthesis for their oxidizing properties and ability to transfer functional groups selectively.

Properties

IUPAC Name |

1-(1,1,2,2,2-pentafluoroethyl)-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5IO2/c10-8(11,12)9(13,14)15-6-4-2-1-3-5(6)7(16)17-15/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECFAALRJUVVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,1,2,2,2-Pentafluoroethyl)-1lambda3,2-benziodoxol-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzidoxodol core, followed by the introduction of the perfluoroethyl group. Common synthetic routes may involve:

Cyclization Reactions: Formation of the benzidoxodol ring through cyclization of appropriate precursors.

Fluorination: Introduction of the perfluoroethyl group using fluorinating agents under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may scale up these reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Perfluoroethyl)-1,2-benzidoxodol-3(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The perfluoroethyl group can be substituted with other functional groups under specific conditions, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Scientific Research Applications

1-(Perfluoroethyl)-1,2-benzidoxodol-3(1H)-one finds applications in several scientific research fields:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

Industry: Utilized in the development of high-performance materials, such as coatings and polymers, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(1,1,2,2,2-Pentafluoroethyl)-1lambda3,2-benziodoxol-3-one involves its interaction with specific molecular targets. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site.

Modulating Pathways: Affecting cellular pathways involved in processes such as cell growth, apoptosis, or signal transduction.

Molecular targets and pathways involved include enzymes like kinases and pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benziodoxolone derivatives vary primarily in their substituents, which dictate their chemical behavior and applications. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Comparisons

1-Acetoxy-1,2-benziodoxol-3-(1H)-one

- Substituent : Acetoxy group (-OAc).

- Synthesis : Produced by refluxing 2-iodosylbenzoic acid with acetic anhydride at 140°C .

- Reactivity : Acts as a mild oxidizer and acetylating agent. The acetoxy group is less electronegative than pentafluoroethyl, leading to lower stability under harsh conditions.

(E)-1-(Pent-1-en-1-yl)-1λ³-benzo[d][1,2]iodaoxol-3(1H)-one

- Substituent : Alkenyl group (pentenyl).

- Synthesis : Generated via reaction of 1-acetoxybenziodoxolone with trans-1-penten-1-ylboronic acid and BF₃·OEt₂ .

- Reactivity : The alkenyl group enables conjugate addition reactions, distinguishing it from electron-deficient pentafluoroethyl derivatives.

1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one

- Substituent : Phenylethynyl group (-C≡CPh).

- Key Features : The ethynyl moiety facilitates cycloaddition reactions (e.g., click chemistry). However, the absence of fluorine reduces oxidative stability compared to the pentafluoroethyl analog .

1-(Phenylsulfanyl)-1,2-benziodoxol-3(1H)-one

- Substituent : Phenylsulfanyl group (-SPh).

- Key Features : Sulfur-containing substituents can participate in nucleophilic substitution or redox cycling. The pentafluoroethyl group, in contrast, offers superior resistance to nucleophilic attack due to fluorine’s inductive effects .

Data Table: Key Properties of Selected Benziodoxolones

| Compound Name | Substituent | Key Reactivity/Stability Features | Potential Applications |

|---|---|---|---|

| 1-(1,1,2,2,2-Pentafluoroethyl)-1λ³,2-benziodoxol-3-one | Pentafluoroethyl (-CF₂CF₃) | High thermal stability, electrophilic iodine center | Fluorination reactions, stable oxidant |

| 1-Acetoxy-1,2-benziodoxol-3-(1H)-one | Acetoxy (-OAc) | Mild oxidation, acetyl transfer | Acetylation, oxidation of alcohols |

| (E)-1-(Pentenyl)-1λ³-benziodoxol-3(1H)-one | Alkenyl (C₅H₉) | Conjugate addition, alkene functionalization | Alkene transfer reagents |

| 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | Phenylethynyl (-C≡CPh) | Cycloaddition reactivity | Click chemistry, polymer synthesis |

| 1-(Phenylsulfanyl)-1,2-benziodoxol-3(1H)-one | Phenylsulfanyl (-SPh) | Redox-active sulfur, nucleophilic susceptibility | Sulfur-containing ligand synthesis |

Key Findings

- Electron-Withdrawing Effects : The pentafluoroethyl group significantly enhances the electrophilicity of the iodine center compared to acetoxy or alkenyl substituents, making it a potent reagent for fluorination or oxidation under demanding conditions .

- Stability : Fluorinated derivatives exhibit superior thermal and oxidative stability. For example, PFECHS (a structurally distinct fluorinated compound) highlights the role of fluorine in resisting degradation .

- Reactivity Diversity : Substituents like phenylethynyl or phenylsulfanyl broaden application scope (e.g., click chemistry vs. redox chemistry), whereas pentafluoroethyl derivatives are niche reagents for fluorinated group transfers .

Biological Activity

1-(1,1,2,2,2-Pentafluoroethyl)-1lambda3,2-benziodoxol-3-one (CAS No. 1401714-42-8) is a compound belonging to the benziodoxole family, characterized by its unique pentafluoroethyl substituent. This compound has garnered attention in various fields due to its potential biological activities and applications in synthetic chemistry.

- Molecular Formula : C9H4F5IO2

- Molecular Weight : 366.02 g/mol

- Melting Point : Not specified

- Boiling Point : Not specified

- Storage Conditions : Inert atmosphere at 2-8°C

Antioxidant and Antimicrobial Properties

Research indicates that benziodoxoles possess antioxidant properties, which can contribute to their biological efficacy. For instance:

- Antioxidant Activity : Compounds in the benziodoxole family have been reported to exhibit significant antioxidant activities through various mechanisms such as scavenging free radicals and inhibiting lipid peroxidation.

- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Synthesis and Evaluation of Related Compounds

A study synthesized several derivatives of benziodoxole to evaluate their biological activities. Among these derivatives:

- Compound Evaluation : The synthesized compounds were tested for larvicidal activity against Aedes aegypti (the mosquito vector for dengue and Zika viruses). The results indicated that certain structural modifications enhanced biological activity significantly.

- Toxicity Assessment : Toxicity tests on mammalian cells revealed that some derivatives exhibited low cytotoxicity at high concentrations (up to 5200 μM), suggesting a favorable safety profile for potential applications in pest control .

Case Study 2: Oxidative Stress Modulation

Another significant area of interest is the role of benziodoxoles in modulating oxidative stress:

- Mechanism of Action : Research has shown that these compounds can enhance cellular antioxidant defenses by upregulating the expression of antioxidant enzymes. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Data Table: Biological Activities of Benziodoxole Derivatives

| Compound Name | Activity Type | LC50 (μM) | Toxicity Level |

|---|---|---|---|

| 3,4-(Methylenedioxy) cinnamic acid | Larvicidal | 28.9 ± 5.6 | Low toxicity in mammals |

| 1-Hydroxy-1,2-benziodoxol-3(1H)-one | Antioxidant | Not specified | Mild effects on vital organs |

| 1-(Pentafluoroethyl)-benziodoxole | Antimicrobial | Not specified | Potentially low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.